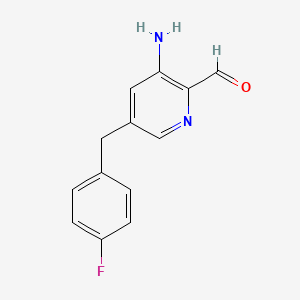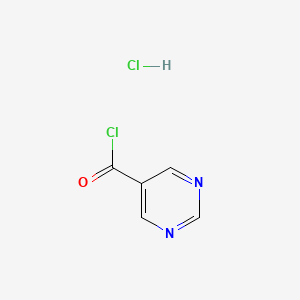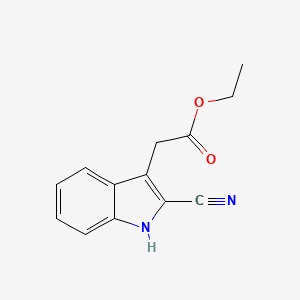
3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine is a heterocyclic organic compound It is characterized by the presence of a pyridine ring substituted with bromomethyl, dichloro, fluoro, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound under controlled conditions. For instance, the bromination of a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride has been reported . The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of materials with specialized properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the dichloro and fluoro substituents can influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: An organic compound with a benzene ring substituted with a bromomethyl group.
3-(Bromoacetyl)coumarins: Compounds with a bromoacetyl group attached to a coumarin ring.
Uniqueness
3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both electron-withdrawing (fluoro, dichloro) and electron-donating (methyl) groups on the pyridine ring makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H5BrCl2FN |
|---|---|
Molekulargewicht |
272.93 g/mol |
IUPAC-Name |
3-(bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H5BrCl2FN/c1-3-4(2-8)6(9)12-7(10)5(3)11/h2H2,1H3 |
InChI-Schlüssel |
SUOIENCHBWIPIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/no-structure.png)
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)

![5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)



![[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron](/img/structure/B13658327.png)

![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
